molecular formula C12H14ClN B13032737 2-(tert-Butyl)-7-chloro-1H-indole

2-(tert-Butyl)-7-chloro-1H-indole

Cat. No.: B13032737
M. Wt: 207.70 g/mol
InChI Key: YJHYQOZILASIMH-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-7-chloro-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature, particularly in plants and microorganisms. The tert-butyl group and the chlorine atom attached to the indole ring confer unique chemical properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-7-chloro-1H-indole typically involves the introduction of the tert-butyl group and the chlorine atom onto the indole ring. One common method is the Friedel-Crafts alkylation reaction, where tert-butyl chloride is reacted with indole in the presence of a Lewis acid catalyst such as aluminum chloride. The chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce tert-butyl groups into various organic compounds, offering a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-7-chloro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding indole-2-carboxylic acids.

    Reduction: Formation of 2-(tert-Butyl)-7-chloro-1H-indoline.

    Substitution: Formation of 2-(tert-Butyl)-7-substituted indoles.

Scientific Research Applications

2-(tert-Butyl)-7-chloro-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-7-chloro-1H-indole involves its interaction with specific molecular targets and pathways. The tert-butyl group and chlorine atom can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. For example, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butyl)-1H-indole: Lacks the chlorine atom, which may result in different chemical reactivity and biological activity.

    7-Chloro-1H-indole: Lacks the tert-butyl group, which affects its steric and electronic properties.

    2-(tert-Butyl)-5-chloro-1H-indole: Chlorine atom is positioned differently, leading to variations in chemical behavior.

Uniqueness

2-(tert-Butyl)-7-chloro-1H-indole is unique due to the combined presence of the tert-butyl group and the chlorine atom at specific positions on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H14ClN

Molecular Weight

207.70 g/mol

IUPAC Name

2-tert-butyl-7-chloro-1H-indole

InChI

InChI=1S/C12H14ClN/c1-12(2,3)10-7-8-5-4-6-9(13)11(8)14-10/h4-7,14H,1-3H3

InChI Key

YJHYQOZILASIMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(N1)C(=CC=C2)Cl

Origin of Product

United States

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